![molecular formula C17H23ClN2O2 B2447102 (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-31-6](/img/structure/B2447102.png)
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Sanofi-Aventis and was approved in 2006 in Europe for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on mental health, it was withdrawn from the market in 2008.
Wirkmechanismus
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main types of cannabinoid receptors in the body. By blocking the activation of CB1 receptors by endocannabinoids, (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide can reduce appetite, body weight, and fat accumulation in obese individuals. It can also modulate pain perception, anxiety, and depression by affecting the endocannabinoid system.
Biochemical and Physiological Effects
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight and fat mass, the improvement of insulin sensitivity, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors. However, it can also cause adverse effects such as nausea, vomiting, diarrhea, and psychiatric symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and reversibility. It can be used to study the role of the endocannabinoid system in various physiological and pathological conditions, as well as to investigate the effects of cannabinoid receptor antagonists on behavior and metabolism. However, its use is limited by its adverse effects and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and related compounds. These include the development of novel cannabinoid receptor antagonists with improved selectivity and safety profiles, the investigation of the role of the endocannabinoid system in cancer and other diseases, and the exploration of the therapeutic potential of cannabinoid receptor antagonists in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and to develop strategies to mitigate them.
Synthesemethoden
The synthesis of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide involves several chemical reactions, including the condensation of 4-chlorobenzyl alcohol with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with dimethylaminoethyl chloride and 2-bromo-1-phenyl-1-butene. The final step involves the reduction of the double bond to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, pain, and cancer. It is known to block the effects of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the brain and other parts of the body.
Eigenschaften
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-20(2)10-3-4-16(21)19-17(9-11-22-13-17)12-14-5-7-15(18)8-6-14/h3-8H,9-13H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVCRRKLXEKSD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(4-chlorophenyl)methyl]oxolan-3-yl}-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

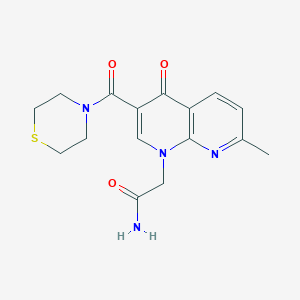
![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)

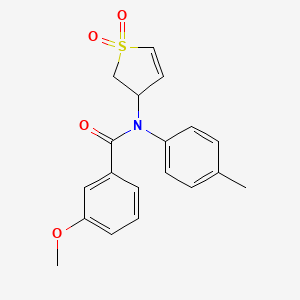
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
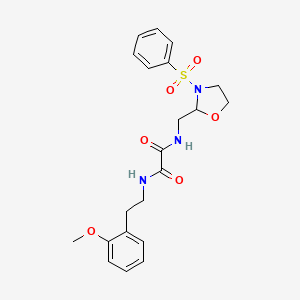
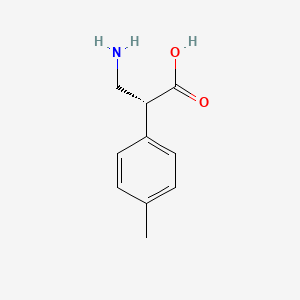

![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)
![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)
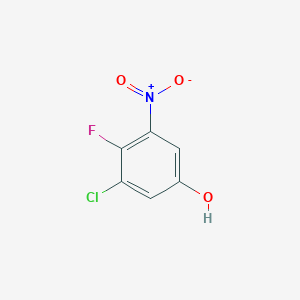
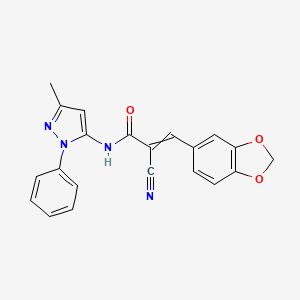
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
